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Compound of Interest

Compound Name: Uracil-5-boronic acid

Cat. No.: B1295712

Disclaimer: Publicly available, comprehensive experimental spectroscopic data specifically for
Uracil-5-boronic acid is limited. The data presented herein is a predictive summary based on
the known spectroscopic properties of the uracil moiety and analogous vinyl/aryl boronic acids.
This guide is intended for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for Uracil-5-boronic acid.

Predicted NMR Data

The predicted NMR data is based on analyses of uracil and various boronic acid compounds.

Table 1: Predicted *H NMR Spectroscopic Data for Uracil-5-boronic acid

Chemical Shift (6) ppm Multiplicity Assignment
~11.0-115 Singlet (broad) N1-H
~10.5-11.0 Singlet (broad) N3-H
~7.8-8.2 Singlet C6-H
~5.0-6.0 Singlet (broad) B(OH)2
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Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectroscopic Data for Uracil-5-boronic acid

Chemical Shift (d) ppm Assignment

~163 C4

~151 Cc2

~145 Cc6

~110 C5 (broadened due to Boron)

Solvent: DMSO-ds

Table 3: Predicted B NMR Spectroscopic Data for Uracil-5-boronic acid

Chemical Shift (8) ppm Assighment

~28 - 33 sp2 hybridized Boron

Solvent: DMSO-ds

Predicted IR Data

The predicted IR absorption bands are based on the characteristic frequencies of the functional
groups present in Uracil-5-boronic acid.

Table 4: Predicted Characteristic IR Absorption Bands for Uracil-5-boronic acid
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Wavenumber (cm~?) Vibration Functional Group
3400 - 3200 (broad) O-H stretch B(OH)2

3200 - 3000 N-H stretch Uracil ring

~3050 C-H stretch C6-H

~1710 C=0 stretch C4=0

~1660 C=0 stretch C2=0

~1620 C=C stretch Uracil ring

1400 - 1300 B-O stretch Boronic acid

~1200 C-N stretch Uracil ring

Predicted Mass Spectrometry Data

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to

form cyclic boroxine structures through dehydration. Derivatization or specific ionization

techniques are often employed for accurate analysis.

Table 5: Predicted Mass Spectrometry Fragmentation for Uracil-5-boronic acid

miz lon

156 [M]* (Molecular lon)
138 [M - H20]*

112 [M - B(OH)2]*

96 [M - H20 - HNCOJ*
69 [M - B(OH)2 - HNCO]J*

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of a heterocyclic boronic acid like Uracil-5-boronic acid.
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Synthesis of Uracil-5-boronic acid

A plausible synthetic route to Uracil-5-boronic acid is via a palladium-catalyzed borylation of
5-halouracil (e.g., 5-iodouracil).

Materials:

e 5-lodouracil

¢ Bis(pinacolato)diboron (Bzpinz)

o Palladium catalyst (e.g., Pd(dppf)Cl2)

o Potassium acetate (KOAC)

e Anhydrous solvent (e.g., 1,4-dioxane)

¢ Acidic workup solution (e.g., HCI)

» Organic solvent for extraction (e.g., ethyl acetate)
e Drying agent (e.g., anhydrous MgSOa)

Procedure:

To a flame-dried flask under an inert atmosphere (e.g., argon), add 5-iodouracil,
bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

e Add anhydrous 1,4-dioxane to the flask.

» Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the
reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).

e Upon completion, cool the reaction to room temperature.
o Perform an acidic workup to hydrolyze the pinacol boronate ester to the boronic acid.

o Extract the aqueous layer with an organic solvent.
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o Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate
under reduced pressure.

» Purify the crude product by a suitable method such as recrystallization or column
chromatography.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated
solvent (e.g., DMSO-ds).

e 1H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts,
multiplicities, and integrations of the protons.

e 13C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of
the carbon atoms. The carbon attached to the boron may show a broadened signal.

e 1B NMR: Acquire a one-dimensional boron NMR spectrum to confirm the presence and
electronic environment of the boron atom.

2.2.2. Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1 to identify the
characteristic absorption bands of the functional groups.

2.2.3. Mass Spectrometry (MS)

o Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS),
derivatization (e.g., silylation) may be necessary to increase volatility and prevent boroxine
formation.[1] For Electrospray lonization (ESI-MS), the sample can be dissolved in a suitable
solvent.[1]
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» Data Acquisition: Obtain the mass spectrum to determine the molecular weight and analyze
the fragmentation pattern to confirm the structure. High-resolution mass spectrometry
(HRMS) can be used for accurate mass determination.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of

Uracil-5-boronic acid.

Experimental Workflow for Uracil-5-boronic Acid
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Caption: A logical workflow for the synthesis and spectroscopic characterization of Uracil-5-

boronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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